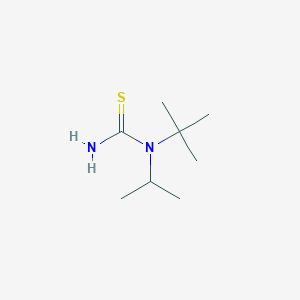

N-Isopropyl-N-tert-butylthiourea

Description

Contextualization of Thiourea (B124793) Derivatives in Organic and Inorganic Chemistry

Thiourea and its derivatives are a versatile class of organosulfur compounds with the general formula R¹R²NC(S)NR³R⁴. They have garnered significant interest across various fields of chemistry due to their diverse applications. tandfonline.com These compounds serve as catalysts, antioxidants, and are integral in the synthesis of pharmaceuticals and agrochemicals. tandfonline.com

In organic synthesis, thioureas are valuable precursors for the preparation of a wide range of heterocyclic compounds. researchgate.net Their reactivity, stemming from the presence of both nucleophilic sulfur and nitrogen atoms, allows for various chemical transformations.

From the perspective of inorganic and coordination chemistry, thiourea derivatives are exceptional ligands. The presence of both a soft sulfur donor atom and hard nitrogen donor atoms enables them to coordinate with a wide array of metal centers in numerous ways. tandfonline.com They can act as neutral monodentate ligands through the sulfur atom or as anionic bidentate ligands, forming stable chelate rings with metal ions. tandfonline.com This versatility has led to extensive research into the coordination chemistry of thiourea derivatives with various transition metals. nih.govrsc.org

Significance of Steric and Electronic Perturbations from N-Alkyl Substituents on Thiourea Core Reactivity

The reactivity of the thiourea core is significantly influenced by the nature of the substituents on its nitrogen atoms. These substituents exert both steric and electronic effects, which can modulate the molecule's behavior in chemical reactions.

Steric Effects: The size and spatial arrangement of the N-alkyl groups can hinder the approach of reactants to the thiourea's reactive centers. numberanalytics.com In the case of N-Isopropyl-N-tert-butylthiourea, the bulky tert-butyl group, in particular, imposes significant steric hindrance. This can influence reaction rates and regioselectivity, often directing reactions to less sterically crowded positions. numberanalytics.com For instance, bulky substituents on aromatic rings are known to slow down the rate of electrophilic substitution reactions due to steric hindrance. numberanalytics.com

Electronic Effects: Alkyl groups are generally considered to be electron-donating through an inductive effect (+I). This effect increases the electron density on the nitrogen atoms and, by extension, on the sulfur atom of the thiourea core. The tert-butyl group is known to have a more pronounced electron-donating and hyperconjugation effect compared to the isopropyl group. nih.gov This enhanced electron density at the sulfur atom can increase its nucleophilicity, making it more reactive towards electrophiles. The electronic properties of the substituents can also influence the coordination behavior of the thiourea derivative with metal ions.

The interplay of these steric and electronic effects in asymmetrically substituted thioureas like this compound dictates its specific reactivity and utility in synthesis.

Historical Development and Current Research Trajectories Pertaining to this compound

The primary driver for the synthesis and study of this compound has been its role as a key intermediate in the production of the insecticide buprofezin (B33132). agrochemicals.com.cn Buprofezin is a thiadiazine-based insect growth regulator used to control various hemipteran pests. The synthesis of buprofezin involves the reaction of this compound with other chemical precursors.

The synthesis of this compound itself is a straightforward process, typically achieved through the reaction of tert-butyl isothiocyanate with isopropylamine (B41738). This reaction is a nucleophilic addition of the amine to the isothiocyanate.

Current research on this compound appears to be predominantly focused on optimizing its industrial production for the synthesis of buprofezin and related compounds. While the coordination chemistry of many thiourea derivatives is an active area of research, specific studies focusing on the coordination complexes or unique applications of this compound as a standalone compound are not widely reported in publicly available literature. Its significance, therefore, remains largely within the realm of applied chemistry as a crucial synthetic intermediate.

Structure

3D Structure

Properties

Molecular Formula |

C8H18N2S |

|---|---|

Molecular Weight |

174.31 g/mol |

IUPAC Name |

1-tert-butyl-1-propan-2-ylthiourea |

InChI |

InChI=1S/C8H18N2S/c1-6(2)10(7(9)11)8(3,4)5/h6H,1-5H3,(H2,9,11) |

InChI Key |

RPFGLAOHSKJGGF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C(=S)N)C(C)(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Isopropyl N Tert Butylthiourea and Analogues

Optimized Synthetic Routes via Isothiocyanate Chemistry

The most conventional and direct pathway to N-Isopropyl-N-tert-butylthiourea involves the reaction of an isothiocyanate with an amine. This method is widely utilized due to its efficiency and reliability.

Aminolysis of tert-Butyl Isothiocyanate with Isopropylamine (B41738)

The primary industrial synthesis of this compound is achieved through the nucleophilic addition of isopropylamine to tert-butyl isothiocyanate. nih.gov In this reaction, the lone pair of electrons on the nitrogen atom of isopropylamine attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This is followed by a proton transfer, resulting in the formation of the stable N,N'-disubstituted thiourea (B124793) product.

The kinetics of the aminolysis of isothiocyanates indicate that the reaction often proceeds via an intermediate formed from a 1:1 ratio of the amine and isothiocyanate. nih.gov A second molecule of the amine can then act as a catalyst for the subsequent prototropic rearrangement, leading to the final thiourea. nih.gov This mechanism underscores the importance of reactant stoichiometry and concentration in optimizing reaction rates and yields.

Solvent Effects and Reaction Conditions in this compound Synthesis

The choice of solvent and the specific reaction conditions are critical for maximizing the yield and purity of this compound. A common industrial procedure involves using toluene (B28343) as the solvent. The reaction is typically performed by adding tert-butyl isothiocyanate dropwise to a solution of isopropylamine in toluene, while maintaining a controlled temperature range of 10–25 °C. nih.gov After the addition is complete, the mixture is stirred for an additional 2–4 hours to ensure the reaction goes to completion, yielding a product with a purity of ≥98% after filtration and drying. nih.gov

In other patented industrial processes, chlorobenzene (B131634) has been employed as the solvent for this reaction. nih.gov While aromatic hydrocarbons like toluene are common, the compound shows greater solubility in polar organic solvents such as acetone (B3395972) and chloroform. nih.gov The reaction is exothermic, necessitating careful temperature control to prevent side reactions and ensure product quality.

| Parameter | Condition | Source |

| Reactants | tert-Butyl isothiocyanate, Isopropylamine | nih.gov |

| Solvent | Toluene or Chlorobenzene | nih.gov |

| Temperature | 10–25 °C | nih.gov |

| Reaction Time | 2–4 hours post-addition | nih.gov |

| Purity Achieved | ≥98% | nih.gov |

Alternative Synthetic Approaches for Substituted Thioureas Applicable to this compound

Beyond the standard isothiocyanate route, several alternative methods have been developed for the synthesis of substituted thioureas. These approaches offer different advantages, such as the use of more stable precursors or novel activation methods, and are applicable to the formation of this compound.

Utilization of Silicon Pseudohalides in Thiourea Synthesis

An alternative approach to forming the thiourea linkage involves the use of silicon-based reagents, specifically trimethylsilyl (B98337) isothiocyanate (TMS-NCS). This silicon pseudohalide serves as a source for the isothiocyanate group. The synthesis proceeds by reacting an amine, such as isopropylamine, with TMS-NCS in an anhydrous solvent like tetrahydrofuran (B95107) (THF). nih.gov This reaction forms an N-trimethylsilylthiourea intermediate. This intermediate can then be readily converted to the final thiourea product by hydrolysis, which is achieved by gentle heating in the presence of water. nih.gov This method avoids the direct handling of potentially volatile or highly reactive isothiocyanates.

Exploration of Novel Precursors and Catalyst Systems for this compound Formation

Research into thiourea synthesis has yielded a variety of novel precursors and catalytic systems that circumvent the direct use of isothiocyanates.

One of the most common alternative precursors is carbon disulfide (CS₂) . This method involves the reaction of an amine with CS₂ to form a dithiocarbamate (B8719985) salt intermediate. lnu.edu.cn This intermediate can then be desulfurized in situ to generate an isothiocyanate, which subsequently reacts with another equivalent of amine to produce the thiourea. lnu.edu.cn Various reagents have been developed to promote this transformation. For instance, carbon tetrabromide has been shown to significantly accelerate the reaction of primary amines with CS₂ to form symmetrical thioureas under mild conditions. researchgate.net Other methods utilize oxidants like hydrogen peroxide in water to facilitate a one-pot synthesis from an amine and CS₂. researchgate.net

Another innovative strategy employs N-thiocarbamoyl benzotriazoles as bench-stable, solid equivalents of isothiocyanates. researchgate.net These precursors can be synthesized and isolated as stable solids and subsequently used in reactions with amines to form thioureas, often in high yields. researchgate.net This approach is particularly beneficial for improving handling safety and stability compared to traditional liquid isothiocyanate reagents.

The in-situ generation of isothiocyanates from dithiocarbamates using di-tert-butyl dicarbonate (B1257347) (Boc₂O) represents another advanced method. nih.gov In this process, the dithiocarbamate, formed from an amine and CS₂, is desulfurized by Boc₂O. A key advantage of this protocol is that the byproducts are mostly volatile (CO₂, COS, tert-butanol), which simplifies the workup to a simple evaporation step. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of thioureas to reduce environmental impact and improve safety. These strategies focus on minimizing solvent use, reducing waste, and employing more sustainable reaction media.

Mechanochemistry , or solvent-free synthesis via ball-milling, is a prominent green technique. This method involves the grinding of solid reactants together, where the mechanical force drives the chemical reaction. The click-type coupling of amines and isothiocyanates has been shown to proceed to quantitative yields in minutes under ball-milling conditions, completely eliminating the need for bulk solvents. lnu.edu.cnresearchgate.net This approach has also been successfully applied to the synthesis of non-symmetrical thioureas using carbon disulfide, where an intermediate isothiocyanate is formed and reacts in the same vessel. lnu.edu.cn

The use of Deep Eutectic Solvents (DES) offers another green alternative. DESs are mixtures of compounds that have a much lower melting point than their individual components. A system composed of choline (B1196258) chloride and tin(II) chloride has been developed to act as both a green catalyst and a reaction medium for the synthesis of monosubstituted thioureas from thiourea itself as the thiocarbonyl source. organic-chemistry.org These solvents are often biodegradable, have low toxicity, and can be recycled and reused for multiple reaction cycles with no significant loss in activity. organic-chemistry.org

"On-water" synthesis is a further sustainable approach where the reaction is performed in an aqueous medium. The reaction of isocyanates or isothiocyanates with amines can be highly efficient and chemoselective in water. This method offers simplified product isolation, often by simple filtration, and avoids the use of volatile organic compounds (VOCs).

Solvent-Free and Environmentally Benign Reaction Systems

The use of volatile organic solvents in chemical synthesis is a major contributor to environmental pollution. Consequently, the development of solvent-free and environmentally benign reaction systems is a key goal in modern chemistry. For the synthesis of N,N'-disubstituted thioureas like this compound, several innovative approaches have emerged that significantly reduce or eliminate the need for traditional solvents.

One of the most promising techniques is mechanochemistry , which involves the use of mechanical force, such as grinding or milling, to initiate and sustain chemical reactions. beilstein-journals.orgnih.gov This method is particularly advantageous for the synthesis of sterically hindered thioureas. beilstein-journals.org In a typical mechanochemical synthesis of a thiourea, the corresponding amine and isothiocyanate are ground together, often in the absence of any bulk solvent. The high-energy milling process provides the necessary activation energy for the reaction to proceed to completion, often with high yields and in a short amount of time. nih.gov For the synthesis of this compound, this would involve the milling of tert-butylamine (B42293) with isopropyl isothiocyanate.

Another environmentally friendly approach is the use of water as a reaction medium. Water is an abundant, non-toxic, and non-flammable solvent, making it an ideal choice for green synthesis. The reaction of primary amines with carbon disulfide in water has been shown to be a highly atom-economic process for producing hindered thioureas without the need for a catalyst or extensive work-up procedures. nih.gov This method offers a simple product isolation through filtration and the potential for recycling the water effluent. organic-chemistry.org

Continuous-flow synthesis in aqueous systems also presents a green and efficient alternative. For instance, the use of an aqueous polysulfide solution enables the in-situ generation of isothiocyanates from isocyanides, which can then react with amines to form thioureas under mild and homogeneous conditions. nih.gov This method allows for easy product isolation and retention of the sulfur source in the aqueous phase for potential reuse. nih.gov

Below is an illustrative table comparing these environmentally benign systems for the synthesis of a generic N,N'-dialkylthiourea.

Table 1: Comparison of Environmentally Benign Synthesis Systems for N,N'-Dialkylthioureas

| Reaction System | Typical Reactants | Conditions | Advantages | Potential Challenges |

|---|---|---|---|---|

| Mechanochemical Synthesis | Amine + Isothiocyanate | Ball milling, solvent-free | High yields, short reaction times, no solvent waste. nih.gov | Scalability for industrial production may require specialized equipment. |

| Aqueous Synthesis | Amine + Carbon Disulfide | Water as solvent, room temperature or gentle heating | Environmentally benign, simple work-up, high atom economy. nih.gov | Solubility of reactants and products in water can affect reaction rates. organic-chemistry.org |

| Continuous-Flow Aqueous System | Isocyanide + Amine + Aqueous Polysulfide | Flow reactor, mild conditions | Precise control over reaction parameters, easy product isolation. nih.gov | Requires specialized flow chemistry equipment. |

Atom Economy and Waste Minimization Strategies

The concept of atom economy , a core principle of green chemistry, seeks to maximize the incorporation of all atoms from the reactants into the final desired product, thereby minimizing the generation of byproducts and waste. rsc.org The ideal synthesis would have a 100% atom economy.

The classical synthesis of unsymmetrical thioureas often involves the reaction of an amine with an isothiocyanate. This reaction, in principle, has a 100% atom economy as all atoms from both reactants are incorporated into the thiourea product. The reaction of tert-butylamine with isopropyl isothiocyanate to form this compound is an excellent example of an atom-economical reaction.

One such strategy is the reaction of isocyanides with elemental sulfur . This method offers a completely atom-economic pathway to thioureas when carried out in the presence of an amine. organic-chemistry.org The reaction proceeds efficiently at or near ambient temperatures and produces thioureas in excellent yields. organic-chemistry.org

Waste minimization is a broader concept that encompasses not only atom economy but also the reduction of all forms of waste generated during a chemical process, including solvent waste, catalyst waste, and byproducts from side reactions. annexechem.com Strategies for waste minimization in the production of this compound and its analogues include:

Catalyst Selection and Recycling: Utilizing catalytic rather than stoichiometric reagents is a fundamental principle of green chemistry. If a catalyst is required, choosing a heterogeneous catalyst that can be easily separated from the reaction mixture and recycled is preferable.

Process Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time can significantly improve the yield of the desired product and reduce the formation of byproducts. Continuous-flow processes are particularly adept at this. nih.gov

Use of Renewable Feedstocks: While not yet widely implemented for thiourea synthesis, the future of green chemistry lies in the use of renewable starting materials to reduce reliance on petrochemicals. google.com

Waste Treatment and Valorization: Any unavoidable waste should be treated to minimize its environmental impact. In some cases, byproducts can be considered for other applications, a concept known as waste valorization.

The following table provides a hypothetical comparison of different synthetic routes to this compound based on atom economy and waste generation.

Table 2: Atom Economy and Waste Generation for a Hypothetical Synthesis of this compound

| Synthetic Route | Reactants | Byproducts | Atom Economy (%) | Key Waste Minimization Strategy |

|---|---|---|---|---|

| Route A: Isothiocyanate Method | tert-Butylamine + Isopropyl isothiocyanate | None (in the final step) | 100 | High atom economy in the coupling step. |

| Route B: Isocyanide Method | tert-Butylamine + Isopropyl isocyanide + Sulfur | None | 100 | Fully atom-economical one-pot process. organic-chemistry.org |

| Route C: Carbon Disulfide Method | tert-Butylamine + Isopropylamine + Carbon Disulfide | Hydrogen Sulfide (B99878) (if not fully consumed) | < 100 (if H₂S is a byproduct) | Use of water as a benign solvent. nih.gov |

By adopting these advanced synthetic methodologies, the chemical industry can move towards more sustainable and efficient production of this compound and other valuable thiourea derivatives, minimizing environmental impact while maintaining economic viability.

Spectroscopic and Advanced Structural Elucidation of N Isopropyl N Tert Butylthiourea

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational Analysis

NMR spectroscopy is a cornerstone technique for determining the precise connectivity and spatial arrangement of atoms in N-Isopropyl-N-tert-butylthiourea. The chemical environment of each nucleus is exquisitely sensitive to the surrounding electronic structure and molecular conformation.

The proton NMR (¹H NMR) spectrum of this compound provides distinct signals for each set of chemically non-equivalent protons. The bulky alkyl groups, isopropyl and tert-butyl, create a specific spectral fingerprint.

N-H Protons: Two separate signals are typically expected for the two N-H protons due to restricted rotation around the C-N bonds, a common feature in substituted thioureas. beilstein-journals.orgnih.gov The chemical shifts of these protons are sensitive to solvent and concentration and generally appear in the downfield region, often as broad singlets.

Isopropyl Group: This group gives rise to two signals:

A septet for the methine proton (-CH), resulting from coupling to the six equivalent methyl protons.

A doublet for the six methyl protons (-CH₃), arising from coupling to the single methine proton.

tert-Butyl Group: This group is characterized by a single, sharp singlet corresponding to the nine equivalent methyl protons (-CH₃), as there are no adjacent protons to couple with.

The integration of these signals will correspond to the number of protons in each environment (2H for N-H, 1H for isopropyl CH, 6H for isopropyl CH₃, and 9H for tert-butyl CH₃).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: Data is predicted based on typical values for similar functional groups.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H (Isopropyl side) | 6.0 - 8.0 | Broad Singlet |

| N-H (tert-Butyl side) | 6.0 - 8.0 | Broad Singlet |

| Isopropyl -CH | 3.5 - 4.5 | Septet |

| tert-Butyl -C(CH₃)₃ | 1.4 - 1.6 | Singlet |

| Isopropyl -CH(CH₃)₂ | 1.1 - 1.3 | Doublet |

The ¹³C NMR spectrum, typically acquired with proton decoupling, reveals the number of unique carbon environments and provides information about their electronic state.

Thiocarbonyl Carbon (C=S): The carbon of the C=S group is the most deshielded carbon in the molecule, appearing significantly downfield (typically δ > 180 ppm) due to the low electronegativity of sulfur and the double bond character. Its precise chemical shift is a sensitive probe of the electronic and conformational state of the thiourea (B124793) moiety.

Alkyl Carbons: The carbons of the isopropyl and tert-butyl groups appear in the upfield region of the spectrum.

tert-Butyl Group: Two signals are expected: one for the quaternary carbon directly attached to the nitrogen and another for the three equivalent methyl carbons. nanalysis.comchemicalbook.comspectrabase.com

Isopropyl Group: This group also shows two signals: one for the methine carbon and one for the two equivalent methyl carbons. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: Data is predicted based on typical values for similar functional groups and thiourea derivatives. cardiff.ac.uk

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Thiocarbonyl (C=S) | 180 - 185 |

| tert-Butyl Quaternary C | 50 - 55 |

| Isopropyl Methine CH | 45 - 50 |

| tert-Butyl Methyl C | 29 - 32 |

| Isopropyl Methyl C | 22 - 25 |

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, a clear cross-peak would be observed between the isopropyl methine proton signal and the isopropyl methyl proton signal, confirming their connectivity.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to. This technique would be used to definitively assign each proton signal to its corresponding carbon signal. For example, the isopropyl methine proton signal would correlate with the isopropyl methine carbon signal, and the tert-butyl methyl proton signal would correlate with the tert-butyl methyl carbon signal. nanalysis.com

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Characterization

Vibrational spectroscopy, including both Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of the molecule. youtube.com These methods are particularly effective for identifying key functional groups and providing insights into molecular conformation and hydrogen bonding. nih.govresearchgate.net

The vibrational spectrum is dominated by bands corresponding to the thiourea core.

N-H Stretching: The N-H stretching vibrations (νN-H) typically appear in the region of 3100-3400 cm⁻¹. The presence of two bulky alkyl groups can lead to distinct intramolecular hydrogen bonding patterns, which may result in multiple or broadened bands in this region.

C=S Stretching: The thiocarbonyl (C=S) stretching vibration (νC=S) is a key diagnostic band for thioureas. It is a complex vibration, often coupled with C-N stretching and N-H bending modes. It generally appears as a strong band in the FT-IR and Raman spectra, typically in the range of 700-850 cm⁻¹. Other significant bands include the C-N stretching and N-H bending modes, which appear in the 1350-1550 cm⁻¹ region. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound Note: Frequencies are based on data from analogous substituted thioureas. nih.govresearchgate.net

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Primary Technique |

| N-H Stretching | 3100 - 3400 | FT-IR |

| C-H Stretching (Alkyl) | 2850 - 3000 | FT-IR, Raman |

| N-H Bending / C-N Stretching | 1350 - 1550 | FT-IR |

| C=S Stretching | 700 - 850 | FT-IR, Raman |

The conformation of the thiourea backbone is influenced by the steric hindrance between the bulky isopropyl and tert-butyl substituents. nih.gov Different rotational isomers (conformers) can coexist, and their relative populations can be studied by analyzing the vibrational spectra. For instance, shifts in the position and changes in the shape of the N-H and C=S stretching bands can indicate different hydrogen bonding environments or steric interactions associated with specific conformers. beilstein-journals.org Theoretical calculations are often used in conjunction with experimental FT-IR and Raman data to assign vibrational modes to specific conformations and to better understand the molecule's structural dynamics.

X-ray Crystallography of this compound and its Co-crystals

The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding a compound's physical and chemical properties. X-ray crystallography stands as the definitive method for elucidating these structures. While specific crystallographic data for this compound is not widely available in public databases, a comprehensive understanding of its likely solid-state behavior can be inferred from the extensive crystallographic studies of structurally related N,N'-dialkyl- and N,N,N'-trisubstituted thioureas. The interplay of the bulky and sterically demanding isopropyl and tert-butyl groups is expected to be a dominant factor in dictating the molecular conformation and crystal packing of this compound.

Solid-State Molecular Conformation and Packing Motifs

In the solid state, the conformation of this compound is anticipated to be governed by the steric hindrance imposed by the bulky alkyl substituents on the thiourea backbone. The thiourea unit itself (S=C-N2) tends to be planar due to the delocalization of pi-electrons. However, the orientation of the isopropyl and tert-butyl groups relative to this plane will be a key conformational feature. It is expected that the molecule will adopt a conformation that minimizes steric strain between these groups.

The packing of molecules in the crystal lattice is driven by a combination of intermolecular forces, primarily hydrogen bonding and van der Waals interactions. For N,N'-disubstituted thioureas, two primary hydrogen-bonding motifs are commonly observed: a catemeric chain motif and a cyclic dimer motif. Given the significant steric bulk of the tert-butyl group, it is plausible that this compound would favor the formation of cyclic dimers, as this arrangement can often accommodate larger substituents more effectively than a linear chain.

In a study of various N,N,N'-trisubstituted thioureas, it was observed that the nature of the substituents significantly influences the resulting supramolecular assembly. For instance, N,N,N'-tribenzylthiourea forms infinite chains, while N-methyl-N,N'-diphenylthiourea forms hydrogen-bonded pairs, and N,N-di-n-butyl-N'-phenylthiourea assembles into hexameric rings. iucr.orgnih.gov This highlights the sensitivity of the crystal packing to the specific nature of the N-substituents.

A hypothetical data table for the crystallographic parameters of this compound, based on typical values for related thiourea derivatives, is presented below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 9.8 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 1200.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.15 |

This table presents hypothetical data for illustrative purposes, based on known structures of similar compounds.

Intermolecular Interactions and Supramolecular Assembly in Crystalline this compound

The supramolecular assembly of this compound in the crystalline state is expected to be dominated by N-H···S hydrogen bonds. The thiourea group provides both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the sulfur atom). The formation of a centrosymmetric dimer via a pair of N-H···S hydrogen bonds is a highly probable motif. This arrangement results in a characteristic eight-membered ring, often denoted as an R²₂(8) graph set motif.

The table below outlines the anticipated hydrogen bonding geometry for the primary N-H···S interaction in a hypothetical dimer of this compound.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H | H | S | 0.86 | 2.50 | 3.35 | 170 |

This table presents hypothetical data for illustrative purposes, based on known structures of similar compounds.

Influence of N-Substituents on Crystal Packing Architecture

The size and shape of the N-substituents in thiourea derivatives are critical determinants of the crystal packing architecture. The substitution of a sterically demanding tert-butyl group alongside a moderately bulky isopropyl group in this compound presents an interesting case study in steric influence.

In less sterically hindered dialkylthioureas, such as N,N'-diethylthiourea, the formation of extended hydrogen-bonded chains is often observed. As the steric bulk of the alkyl groups increases, as with the tert-butyl group, the formation of these chains can become disfavored due to steric clashes between adjacent molecules in the chain. Consequently, the system may opt for a discrete, hydrogen-bonded dimer motif, which can more readily accommodate the bulky groups.

The balance between the hydrogen-bonding propensity of the thiourea core and the steric requirements of the alkyl substituents is a fine one. The specific conformation adopted by the isopropyl and tert-butyl groups will influence how efficiently the molecules can pack in the solid state. It is the resolution of these competing interactions that will ultimately define the unique crystal structure of this compound. The study of such structures provides valuable insights into the principles of crystal engineering and the rational design of molecular solids with desired properties.

Computational and Theoretical Chemistry of N Isopropyl N Tert Butylthiourea

Quantum Chemical Investigations of Molecular Geometry and Electronic Structure

Quantum chemical methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the molecular and electronic properties of thiourea (B124793) derivatives. mdpi.comrsc.orgnih.gov These computational approaches allow for a detailed examination of the molecule's ground state, orbital energies, and charge distribution.

Density Functional Theory (DFT) Studies on Ground State Conformations

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in N-Isopropyl-N-tert-butylthiourea. By optimizing the molecular geometry, researchers can predict key structural parameters. For thiourea derivatives, the core structure tends to be planar. wikipedia.org In analogous N,N'-dialkylthioureas, the C=S bond distance is typically around 1.71 Å, and C-N bond distances range from 1.33 to 1.46 Å. wikipedia.org

Theoretical calculations for various substituted thioureas have been validated against experimental data from techniques like FT-IR and NMR spectroscopy, showing a good correlation between the computed and measured values. researchgate.net These studies often employ basis sets like 6-311G(d,p) to achieve a balance between computational cost and accuracy. mdpi.com The optimization process yields the lowest energy conformation, providing a foundational understanding of the molecule's shape.

Table 1: Representative Bond Lengths in Thiourea Derivatives from Computational Studies

| Bond | Typical Calculated Bond Length (Å) |

| C=S | ~1.71 |

| C-N | ~1.33 - 1.46 |

| N-C (alkyl) | ~1.47 |

| C-H | ~1.09 |

| N-H | ~1.01 |

Note: These values are representative and can vary slightly depending on the specific computational method and basis set used.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps for this compound

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap generally signifies higher stability and lower chemical reactivity. irjweb.comresearchgate.net

Table 2: Calculated Electronic Properties of a Model Thiourea Derivative

| Property | Calculated Value (eV) |

| HOMO Energy | -6.30 |

| LUMO Energy | -1.81 |

| HOMO-LUMO Gap (ΔE) | 4.49 |

Note: Data is illustrative for a substituted thiourea and calculated using the B3LYP/6-311G(d,p) level of theory. The exact values for this compound would require specific calculation.

Charge Distribution and Electrostatic Potentials within the this compound Framework

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict its reactive sites. researchgate.netresearchgate.net The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack.

For this compound, the MEP would show a significant region of negative potential around the sulfur atom of the thiocarbonyl group, indicating its nucleophilic character. The hydrogen atoms bonded to the nitrogen atoms would exhibit positive potential, making them the primary sites for hydrogen bonding and interaction with electron-rich species. researchgate.net The bulky isopropyl and tert-butyl groups would create a largely neutral (green) potential region, primarily influencing the molecule's shape and steric interactions. Understanding the MEP is crucial for predicting how the molecule will interact with other molecules and its environment. researchgate.net

Conformational Analysis and Potential Energy Surface (PES) Mapping

The flexibility of the this compound molecule arises from the rotation around its single bonds. Conformational analysis and the mapping of the potential energy surface (PES) are computational methods used to explore the different spatial arrangements (conformers) of the molecule and their relative energies. mdpi.comlibretexts.org

Rotational Barriers and Conformational Isomerism of this compound

Rotation around the C-N bonds in thiourea derivatives is a key factor in determining their conformational preferences. researchgate.net These rotations are not free and are hindered by an energy barrier. The height of this rotational barrier can be calculated computationally and provides insight into the stability of different conformers. nih.govbiomedres.us For substituted ureas, which are structurally similar to thioureas, the rotational barrier around the C(sp²)-N bond is typically in the range of 8 to 10 kcal/mol. researchgate.netpnnl.gov

Due to rotation around the C-N bonds, this compound can exist in different conformational states, such as syn-syn, syn-anti, and anti-anti arrangements of the alkyl groups relative to the sulfur atom. Computational studies on similar disubstituted thioureas have explored the relative stabilities of these conformers, often finding that steric factors play a dominant role in determining the most stable isomer. researchgate.net

Influence of Steric Hindrance from Isopropyl and tert-Butyl Groups on Conformation

The presence of the bulky isopropyl and tert-butyl groups on the nitrogen atoms introduces significant steric hindrance, which strongly dictates the preferred conformation of this compound. researchgate.net These large alkyl groups will arrange themselves to minimize steric repulsion, which is the energetic penalty associated with atoms being forced too close to one another.

This steric clash will likely force the molecule to adopt a conformation where the isopropyl and tert-butyl groups are positioned away from each other, likely favoring an anti arrangement. wikipedia.org The rotation of these bulky groups themselves around the N-C bonds also has an associated energy barrier. For instance, in similar alkyl-substituted systems, the barrier to rotation for an isopropyl group can be around 6.0 kcal/mol, while for a tert-butyl group, it is approximately 4.6 kcal/mol. researchgate.net This steric influence is a critical factor in defining the molecule's three-dimensional shape and, consequently, its interactions with other molecules.

Spectroscopic Property Prediction using Computational Methods

Computational methods are also instrumental in predicting and interpreting the spectroscopic properties of this compound, providing a bridge between the molecule's structure and its experimental spectra.

Theoretical Calculation of NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) spectra through computational means has become a standard tool for chemical structure elucidation. Density Functional Theory (DFT) is the most common method employed for these calculations. By optimizing the geometry of this compound and then calculating the magnetic shielding tensors for each nucleus, the ¹H and ¹³C NMR chemical shifts can be predicted.

These calculations are typically performed for the most stable conformers identified through MD simulations, and the resulting chemical shifts are often averaged based on the Boltzmann population of each conformer. This approach provides a more accurate prediction that accounts for the dynamic nature of the molecule in solution. The calculated chemical shifts can then be compared with experimental data to confirm the structure and assign the signals in the experimental spectrum. Furthermore, spin-spin coupling constants can also be computed, offering even more detailed structural information.

Table 2: Hypothetical Calculated vs. Experimental ¹³C and ¹H NMR Chemical Shifts (ppm) for the Most Stable Conformer of this compound

| Atom | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Calculated ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

| C=S | 182.5 | 181.9 | - | - |

| N-C(isopropyl) | 52.1 | 51.8 | 4.1 (septet) | 4.0 |

| C(isopropyl)-CH₃ | 21.3 | 21.0 | 1.2 (doublet) | 1.1 |

| N-C(tert-butyl) | 60.8 | 60.5 | - | - |

| C(tert-butyl)-CH₃ | 29.7 | 29.5 | 1.5 (singlet) | 1.4 |

| N-H (isopropyl) | - | - | 6.8 (broad singlet) | 6.7 |

| N-H (tert-butyl) | - | - | 6.5 (broad singlet) | 6.4 |

This table presents hypothetical data for illustrative purposes. Calculations are assumed to be performed at the B3LYP/6-311+G(d,p) level of theory with a solvent model.

Computational Vibrational Spectroscopy for Band Assignment and Interpretation

Computational vibrational spectroscopy, primarily using DFT methods, is a powerful technique for understanding the infrared (IR) and Raman spectra of molecules. By calculating the harmonic vibrational frequencies of this compound, a theoretical spectrum can be generated.

Each calculated vibrational mode can be visualized to understand the specific atomic motions involved, such as stretching, bending, and torsional movements. This allows for a detailed assignment of the bands observed in the experimental IR and Raman spectra. For instance, the characteristic C=S stretching frequency in thioureas can be precisely located and distinguished from other vibrational modes.

The accuracy of the calculated frequencies can be improved by applying a scaling factor to account for anharmonicity and the approximations inherent in the computational method. The comparison between the scaled theoretical and experimental spectra serves as a rigorous validation of both the molecular structure and the force field used in the calculations.

Table 3: Hypothetical Calculated and Experimental Vibrational Frequencies (cm⁻¹) and Assignments for this compound

| Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment |

| 3350 | 3345 | N-H stretch (isopropyl) |

| 3320 | 3315 | N-H stretch (tert-butyl) |

| 2975 | 2970 | C-H stretch (aliphatic) |

| 1540 | 1535 | N-H bend |

| 1365 | 1360 | C-N stretch |

| 1250 | 1245 | C=S stretch |

| 780 | 775 | C-S stretch |

This table presents hypothetical data for illustrative purposes. Calculations are assumed to be performed at the B3LYP/6-31G(d) level of theory with a scaling factor.

Coordination Chemistry and Ligand Properties of N Isopropyl N Tert Butylthiourea

N-Isopropyl-N-tert-butylthiourea as a Multidentate Ligand

This compound, with the chemical formula C₈H₁₈N₂S, is a derivative of thiourea (B124793) characterized by the presence of two different alkyl groups attached to its nitrogen atoms: an isopropyl group and a tert-butyl group. This structural feature plays a crucial role in its coordination properties, influencing how it binds to metal centers and the stability of the resulting complexes.

Chelation Modes and Donor Atom Preferences (S, N)

Thiourea and its derivatives can potentially coordinate to a metal ion through either the sulfur atom or one or both of the nitrogen atoms. In the case of N,N'-disubstituted thioureas like this compound, the primary mode of coordination is typically through the lone pair of electrons on the sulfur atom. This is attributed to the fact that the sulfur atom is a "soft" donor, according to the Hard and Soft Acids and Bases (HSAB) theory, and thus preferentially binds with soft metal ions such as Cu(I), Pd(II), and Pt(II).

However, under certain conditions, these thiourea derivatives can also act as bidentate ligands, coordinating through both the sulfur and one of the nitrogen atoms to form a chelate ring. This chelation is less common for simple dialkylthioureas compared to, for example, acylthioureas where the carbonyl oxygen can participate in coordination. For this compound, chelation involving a nitrogen atom would lead to the formation of a strained four-membered ring, which is generally less stable than five- or six-membered chelate rings. The specific preference for monodentate sulfur coordination versus S,N-chelation is influenced by several factors, including the nature of the metal ion, the solvent system, and the steric bulk of the alkyl substituents.

Influence of Alkyl Substituents on Coordination Geometry and Stability

The isopropyl and tert-butyl groups on the nitrogen atoms of this compound exert a significant steric influence on its coordination chemistry. The bulky nature of the tert-butyl group, in particular, can hinder the approach of multiple ligand molecules to a metal center, thereby affecting the coordination number and the geometry of the resulting complex.

This steric hindrance can favor the formation of complexes with lower coordination numbers. For instance, while some metal ions might typically form octahedral complexes with smaller ligands, the presence of this compound might lead to the formation of tetrahedral or square planar geometries. The steric bulk can also influence the stability of the metal-ligand bond. While electronically, the alkyl groups are electron-donating and would be expected to increase the basicity of the sulfur and nitrogen atoms, the steric repulsion between the ligands can sometimes destabilize the complex.

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions can be controlled to favor the formation of specific types of complexes.

Coordination Compounds with Transition Metals (e.g., Cu, Pd, Pt)

Research on analogous N,N'-dialkylthioureas has shown that they readily form stable complexes with a variety of transition metals. For example, copper(I) complexes with thiourea ligands are well-known. Given the soft nature of Cu(I), it is expected to form strong bonds with the sulfur atom of this compound.

Palladium(II) and platinum(II) are d⁸ metal ions that commonly form square planar complexes. The reaction of K₂[PdCl₄] or K₂[PtCl₄] with this compound would likely lead to the formation of complexes of the type [M(L)₂Cl₂] or, with an excess of the ligand, [M(L)₄]²⁺, where L represents the thiourea ligand. The bulky alkyl groups would play a significant role in the stereochemistry of these complexes, potentially influencing the cis/trans isomerism in the disubstituted species.

Synthesis Protocols for Homoleptic and Heteroleptic Complexes

The synthesis of both homoleptic and heteroleptic complexes with this compound is theoretically achievable.

Homoleptic complexes , which contain only one type of ligand, can be synthesized by reacting a metal salt with a sufficient excess of this compound to ensure all coordination sites on the metal are occupied by the thiourea ligand. The general reaction can be represented as: Mⁿ⁺ + xL → [MLₓ]ⁿ⁺ (where L = this compound)

Heteroleptic complexes , which contain more than one type of ligand, can be prepared by carefully controlling the stoichiometry of the reactants. For example, a heteroleptic complex containing both this compound and a halide ligand could be synthesized by reacting the metal halide with a limited amount of the thiourea ligand: [MX₄]²⁻ + 2L → cis/trans-[ML₂X₂] + 2X⁻

The formation of a specific isomer (cis or trans) in heteroleptic square planar complexes would be influenced by the steric demands of the this compound ligand.

| Complex Type | General Synthesis Approach |

| Homoleptic | Reaction of a metal salt with an excess of this compound. |

| Heteroleptic | Reaction of a metal precursor (e.g., metal halide) with a controlled amount of this compound. |

Advanced Spectroscopic Probes (e.g., ¹⁹⁵Pt NMR) for Metal-Ligand Interactions

The characterization of metal complexes of this compound would involve a range of spectroscopic techniques. Infrared (IR) spectroscopy is useful for observing the C=S stretching frequency, which typically shifts upon coordination to a metal. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the ligand within the complex.

For platinum complexes, ¹⁹⁵Pt NMR spectroscopy is a particularly powerful tool for probing the metal-ligand environment. The chemical shift of the ¹⁹⁵Pt nucleus is highly sensitive to the nature of the ligands directly bonded to it. By analyzing the ¹⁹⁵Pt NMR spectrum, one can deduce the coordination number, the geometry of the complex, and the nature of the donor atoms. For a complex of this compound with platinum, a significant change in the ¹⁹⁵Pt chemical shift compared to the starting platinum salt would confirm coordination. Furthermore, the coupling between the platinum nucleus and other magnetically active nuclei in the ligand, such as ¹H or ¹³C, can provide further structural insights. The magnitude of the ¹J(¹⁹⁵Pt-¹⁵N) coupling constant, if observable with an ¹⁵N-enriched ligand, could definitively distinguish between S- and N-coordination.

Supramolecular Architectures and Hydrogen Bonding Networks in Metal-Thiourea Complexes

The construction of intricate supramolecular architectures through non-covalent interactions is a cornerstone of crystal engineering. In the realm of coordination chemistry, metal-thiourea complexes, particularly those with N,N'-disubstituted thiourea ligands like this compound, offer a rich landscape for the exploration of hydrogen bonding and self-assembly phenomena. The interplay between the coordination of the thiourea ligand to a metal center and the subsequent intermolecular interactions dictates the final solid-state structure, leading to a diverse array of one-, two-, and three-dimensional networks.

Role of N-H Groups in Intermolecular Hydrogen Bonding in this compound Complexes

The N-H protons of the thiourea backbone are pivotal in directing the supramolecular assembly of its metal complexes. These groups act as effective hydrogen bond donors, readily interacting with suitable acceptors present in the coordination sphere, such as halide ions or counter-anions. The resulting hydrogen bonds are a dominant force in the crystal packing, often leading to the formation of well-defined, extended structures.

The intramolecular hydrogen bonds lock the conformation of the ligand by forming a bond between the N-H group and a coordinated chloride ion. nih.gov Concurrently, intermolecular N-H···Cl hydrogen bonds link adjacent complex units, creating a larger supramolecular assembly. nih.gov These interactions are crucial in stabilizing the crystal lattice.

Table 1: Hydrogen Bond Distances (Å) and Angles (°) in a Representative N,N'-Dialkylthiourea Complex

| D-H···A | d(D-H) | d(H···A) | d(D···A) | ∠(DHA) |

| N(1)-H(1)···Cl(1) | 0.963(5) | 2.54(2) | 3.489(4) | 168(4) |

Data for [ZnCl2(diptu)2], a complex with a ligand structurally similar to this compound. 'D' is the donor atom, 'A' is the acceptor atom. nih.gov

Self-Assembly Processes and Formation of Extended Structures

The spontaneous organization of individual molecules into ordered supramolecular architectures is known as self-assembly. In the context of this compound complexes, this process is driven by a combination of coordination bonds and non-covalent interactions, primarily hydrogen bonding. The principles of self-assembly allow for the rational design of complex structures from relatively simple building blocks. birmingham.ac.uk

The formation of extended structures in these systems begins with the coordination of the this compound ligand to the metal center, typically through the sulfur atom. This initial step creates a discrete metal complex which then acts as a node in the subsequent self-assembly process. The N-H groups, as previously discussed, are then instrumental in connecting these nodes into one-, two-, or even three-dimensional arrays.

The stoichiometry of the ligand to the metal, the coordination geometry of the metal ion, and the presence of other coordinating or non-coordinating species all play a role in the final supramolecular outcome. For instance, a 1:2 metal-to-ligand ratio in a tetrahedral complex will present a different spatial arrangement of hydrogen bond donors compared to a 1:1 ratio in a square planar complex, leading to distinct packing motifs. The synthesis of a wide range of metal complexes with various N,N'-substituted thioureas demonstrates the versatility of this class of ligands in forming diverse solid-state structures. rsc.org

Steric Modulation of Supramolecular Aggregation by Bulky Alkyl Groups

The size and shape of the substituents on the nitrogen atoms of the thiourea ligand have a profound impact on the supramolecular aggregation of the resulting metal complexes. The isopropyl and tert-butyl groups in this compound are sterically demanding, and this bulkiness can influence the crystal packing in several ways.

Firstly, the steric hindrance imposed by these bulky groups can limit the possible conformations of the ligand and restrict the approach of other molecules. This can lead to a reduction in the coordination number of the metal or enforce a particular coordination geometry. The steric demands of bulky N-alkyl groups have been shown to affect the thermodynamic stability of metal complexes. researchgate.net

Secondly, the alkyl groups can modulate the hydrogen bonding patterns. While the N-H groups are the primary drivers of hydrogen bonding, the surrounding bulky alkyl groups can shield these N-H donors, preventing the formation of certain hydrogen bonds and favoring others. This can lead to more open or porous structures as the bulky groups prevent efficient close packing. The interplay between the steric effects of the alkyl groups and the drive to form hydrogen bonds is a key factor in determining the final supramolecular architecture. The specific nature of the alkyl group has been shown to be a critical factor in the steric effects observed in various organic molecules. mdpi.com

In essence, the bulky isopropyl and tert-butyl groups of this compound act as "steric modulators," influencing not only the immediate coordination environment of the metal ion but also the long-range ordering of the complexes into extended supramolecular networks.

Catalytic Applications of this compound: A Review of Current Research

Despite a comprehensive search of scientific literature, specific research detailing the catalytic applications of this compound and its derivatives, as outlined in the requested article structure, is not available.

The field of organocatalysis, particularly involving thiourea derivatives, is a well-established and burgeoning area of chemical research. Chiral thioureas are widely recognized for their ability to act as hydrogen-bond donors, activating electrophiles in a variety of asymmetric transformations. Similarly, thioureas can serve as ligands for metal catalysts, influencing their activity and selectivity.

However, the specific substitution pattern of an isopropyl group and a tert-butyl group on the thiourea core, as in this compound, does not appear to be a widely studied scaffold in the context of the catalytic applications requested. Research in this area tends to focus on other structural motifs, such as those incorporating aromatic rings, chiral backbones derived from amino acids or Cinchona alkaloids, or different steric and electronic profiles.

While general principles of thiourea catalysis could be discussed, this would not adhere to the strict requirement of focusing solely on this compound and its derivatives. To maintain scientific accuracy and integrity, an article with detailed research findings, data tables, and in-depth mechanistic discussions for this specific compound cannot be generated at this time due to the absence of primary research literature.

Further research by the scientific community may, in the future, explore the catalytic potential of this compound, at which point a detailed review of its applications could be compiled.

Catalytic Applications and Mechanistic Investigations Involving N Isopropyl N Tert Butylthiourea and Its Derivatives

Mechanistic Studies of Thiourea-Catalyzed Reactions

Reaction Progress Kinetic Analysis (RPKA) for Rate Determination

Reaction Progress Kinetic Analysis (RPKA) is a powerful methodology for elucidating reaction mechanisms by continuously monitoring the concentrations of reactants, products, and intermediates over time. This technique allows for the determination of reaction orders, rate constants, and potential catalyst inhibition or activation. However, specific studies employing RPKA to determine the rate of reactions catalyzed by N-Isopropyl-N-tert-butylthiourea have not been found in the surveyed literature.

In Situ Spectroscopic Monitoring (e.g., IR) for Intermediate Detection

In situ spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) spectroscopy, are instrumental in detecting and characterizing transient intermediates in a catalytic cycle. nih.gov This real-time monitoring provides direct evidence for proposed mechanistic pathways. While the principles of in situ IR spectroscopy are well-established for studying catalytic reactions, its application to reactions specifically involving this compound as a catalyst, and the subsequent detection of any associated intermediates, is not documented in the available research.

Advanced Material Science Applications of N Isopropyl N Tert Butylthiourea

Precursors for Nanostructured Material Synthesis

The synthesis of nanomaterials with tailored properties is a cornerstone of modern material science. The choice of precursor molecules is critical as it directly influences the characteristics of the resulting nanostructures. Substituted thioureas, including N-Isopropyl-N-tert-butylthiourea, have proven to be versatile and effective sulfur sources. nih.govnih.gov

This compound serves as a highly effective precursor for the synthesis of various metal sulfide (B99878) (MS) nanomaterials. rsc.orgnih.gov Thiourea (B124793) and its derivatives are widely used as sulfur sources in methods like hydrothermal or molten-state synthesis to produce nanoparticles such as CdS, ZnS, and CuS. nih.govresearchgate.net In these processes, the thiourea derivative thermally decomposes to release sulfur, which then reacts with a metal salt precursor to form the desired metal sulfide nanoparticles. researchgate.net

The use of substituted thioureas like this compound offers advantages over unsubstituted thiourea. They can form stable complexes with metal precursors, which then decompose at specific temperatures to form the corresponding metal sulfide. nih.gov This controlled decomposition pathway is crucial for achieving high-quality nanocrystals. For instance, in the synthesis of core/shell quantum dots like CdTeS/CdxZn1−xS, disubstituted thioureas have been employed to produce materials with high luminescence and in gram-scale quantities, demonstrating their reliability and efficiency as sulfur sources. nih.gov The synthesis can often be performed in a one-pot setup in an organic medium, where the substituted thiourea reacts with a metal carboxylate to form the nanocrystals. nih.gov

The structure of the ligand used as the sulfur source plays a pivotal role in determining the morphology and size of the resulting nanoparticles. researchgate.netnih.gov The N-substituents on the thiourea molecule, in this case, the isopropyl and tert-butyl groups, exert significant steric and electronic effects that modulate the reaction kinetics and growth of the nanocrystals.

The steric hindrance provided by the bulky alkyl groups can influence the rate of complex formation with the metal precursor and the subsequent decomposition rate. nih.gov This controlled reactivity helps in separating the nucleation and growth phases of nanoparticle formation, which is essential for achieving a narrow size distribution. The bulky nature of the tert-butyl and isopropyl groups can also act as a capping agent during the initial stages of particle growth, preventing uncontrolled aggregation and leading to smaller, more uniform nanoparticles. nano-ntp.com Studies on various substituted thioureas have shown that the choice of substituent directly impacts the reaction rate and, consequently, the final properties of the synthesized quantum dots. nih.gov The concentration of the thiourea derivative is another critical parameter; insufficient sulfur can lead to incomplete formation, while an excess can cause uncontrolled growth and aggregation. nano-ntp.com

Doping Agents in Solution-Processed Electronic Materials

Beyond nanomaterial synthesis, this compound is finding application as a specialized doping agent. Its ability to act as a soluble and controllable sulfur source is particularly valuable in the fabrication of solution-processed electronic devices.

Copper iodide (CuI) is a promising p-type transparent conducting material, and its conductivity can be significantly enhanced through sulfur doping. nih.govutwente.nltue.nl Thiourea derivatives, including potentially this compound, are used as sulfur-doping agents in low-temperature, solution-processed methods to create highly conductive sulfur-doped CuI (CuI:S) thin films. nih.govresearchgate.net This approach is advantageous for producing low-cost and large-area transparent conducting electrodes (TCEs). nih.gov

Research has demonstrated that by using various thiourea derivatives, the carrier concentration and conductivity of CuI films can be systematically controlled. nih.govresearchgate.net For example, modifying the active groups on the thiourea dopant has led to a wide range of carrier concentrations (from 9 x 10¹⁸ to 2.52 x 10²⁰ cm⁻³) and conductivities (from 4.4 to 390.7 S cm⁻¹). nih.govresearchgate.net These highly conductive CuI:S films have shown record-high figure-of-merit (FOM) values for solution-processed p-type TCEs, making them suitable for applications in devices like organic light-emitting diodes (OLEDs). nih.govelsevierpure.com

Table 1: Properties of Solution-Processed CuI:S Thin Films with Thiourea-based Dopants

| Dopant Type | Carrier Concentration (cm⁻³) | Conductivity (S cm⁻¹) | Figure of Merit (FOM) (MΩ⁻¹) | Reference |

|---|---|---|---|---|

| Thiourea Derivatives | 9 x 10¹⁸ - 2.52 x 10²⁰ | 4.4 - 390.7 | Up to 7,600 | nih.govresearchgate.net |

| Thiol Additive (Liquid-Iodination) | ~9 x 10²⁰ | Up to 511 | Up to 63,000 | utwente.nlelsevierpure.com |

The efficiency of the doping process using thiourea derivatives is heavily influenced by the steric and electronic properties of the specific molecule used. nih.gov The optimization of the dopant is determined by considering both steric hindrance and the acid-base characteristics of the molecule. nih.govresearchgate.net

The bulky isopropyl and tert-butyl groups in this compound introduce significant steric hindrance. This steric bulk can affect how the dopant molecule interacts with the CuI lattice, influencing its incorporation and the subsequent generation of charge carriers. arxiv.org While excessive steric hindrance might impede the doping process, a controlled level can be beneficial for achieving optimal packing and electronic coupling. arxiv.orgmdpi.com

Furthermore, the basicity of the thiourea core plays a role. The sulfur atom in the thiourea derivative acts as a Lewis base, interacting with the copper ions. The electron-donating nature of the isopropyl and tert-butyl groups can modulate the basicity of the sulfur atom, thereby affecting the stability of the intermediate complexes and the efficiency of sulfur incorporation into the CuI film. A comprehensive study of these acid-base interactions is crucial for selecting the optimal thiourea derivative to achieve the highest possible conductivity and performance in the final electronic device. nih.gov

This compound in Electroplating Processes

While direct research on this compound in electroplating is limited, the well-established roles of thiourea and its other derivatives in this field suggest potential applications. Thiourea is a common additive in various electroplating baths, where it functions as a brightener, grain refiner, and stabilizer. sinoright.netsinoright.net

In processes like copper plating, thiourea adsorbs onto the cathode surface, modifying the kinetics of metal deposition. mdpi.comunimore.it This leads to a smoother, brighter, and more uniform coating. It can block the discharge of metal ions and refine the crystal structure of the deposited metal. sinoright.net Different derivatives of thiourea have been shown to have varying effects; for instance, in electroless copper plating, N-methylthiourea was found to perform better than thiourea or phenylated derivatives in terms of the quality of the deposit. sphinxsai.com

Given these functions, it can be inferred that this compound could also act as a modifying agent in electroplating solutions. The specific size and nature of its isopropyl and tert-butyl substituents would likely influence its adsorption characteristics and its effectiveness as a grain refiner or brightener. The steric bulk could provide a unique level of control over the deposition process, potentially leading to coatings with specific desired properties, such as enhanced corrosion resistance or appearance. sinoright.netsphinxsai.com Further research is needed to explore and optimize its specific role in various electroplating systems.

Impact on Material Properties of Electrodeposited Films (e.g., Tensile Strength of Copper Foil)

The addition of this compound, a thiourea derivative, to electroplating baths is anticipated to have a significant impact on the material properties of the resulting electrodeposited films, such as copper foil. While direct studies on this specific compound are not prevalent in public literature, the effects of the broader class of thiourea derivatives on copper electrodeposition are well-documented. These compounds are known to act as grain refiners and leveling agents, which in turn influences the mechanical properties of the metallic deposit. researchgate.netsinoright.netresearchgate.net

The primary role of thiourea-based additives is to modify the nucleation and growth of the copper crystals during deposition. mdpi.com By adsorbing onto the cathode surface, these molecules inhibit the growth of larger grains and promote the formation of new, smaller grains. researchgate.net This grain refinement is a key factor in enhancing the mechanical strength of the copper foil. A finer grain structure generally leads to a higher tensile strength and hardness due to the increased number of grain boundaries, which act as obstacles to dislocation movement.

Research on thiourea in copper electrodeposition has shown that its presence, even at very low concentrations, can lead to smoother and brighter deposits. researchgate.net The resulting films exhibit a more compact and uniform structure. researchgate.net It is this modification of the microstructure that directly correlates with improved mechanical characteristics. While a specific data table for this compound's effect on tensile strength is not available, the general trend observed with thiourea additives suggests a direct relationship between the additive concentration and the resulting material properties. An optimal concentration is often sought, as excessive amounts can lead to the incorporation of impurities, such as sulfur from the breakdown of thiourea, which can negatively impact properties like electrical conductivity. researchgate.net

Below is an interactive data table illustrating the typical effects of a generic thiourea derivative on the grain size and surface roughness of electrodeposited copper, which are precursors to changes in tensile strength.

| Concentration of Thiourea Derivative (ppm) | Average Grain Size (µm) | Surface Roughness (Ra, µm) | Expected Impact on Tensile Strength |

| 0 | 5.2 | 1.8 | Baseline |

| 10 | 2.5 | 0.9 | Increased |

| 30 | 1.1 | 0.5 | Significantly Increased |

| 60 | 0.8 | 0.3 | Optimal/Maximum |

| 90 | 1.5 | 0.7 | Decreased (due to potential embrittlement) |

Note: The data in this table is representative of the general effects of thiourea derivatives on copper electrodeposits and is intended for illustrative purposes.

Adsorption Mechanisms and Surface Interactions in Electroplating Baths

The efficacy of this compound as an additive in electroplating baths is fundamentally governed by its adsorption behavior and interactions at the cathode surface. The thiourea molecule and its derivatives possess a strong affinity for metal surfaces, particularly copper. sinoright.net This is primarily due to the presence of the sulfur atom, which can form strong bonds with copper atoms. researchgate.net

The adsorption mechanism of thiourea derivatives on a copper cathode during electrodeposition can be described as a multi-step process:

Diffusion to the Surface: The this compound molecules, dissolved in the electroplating bath, diffuse from the bulk solution to the cathode surface.

Adsorption: The molecules adsorb onto the active sites of the copper surface. This adsorption can be physical (physisorption) or chemical (chemisorption), with evidence suggesting that chemisorption plays a significant role due to the strong interaction between sulfur and copper. researchgate.net The adsorption process is influenced by the electrode potential and the concentration of the additive in the electrolyte. researchgate.net

Surface Complexation: Once adsorbed, the thiourea derivative can interact with copper ions (Cu⁺ and Cu²⁺) at the interface. mdpi.comnmfrc.org This can lead to the formation of a surface film or complexes. In some cases, thiourea can react with copper ions to form copper sulfide (CuS), which then blocks active sites on the electrode surface. researchgate.netresearchgate.net

Inhibition of Deposition: The adsorbed layer of this compound and its surface complexes act as a barrier, inhibiting the rate of copper deposition at these sites. researchgate.net This forces the deposition to occur at other, non-covered areas, promoting the formation of new nuclei and leading to a finer-grained deposit.

Incorporation or Consumption: During the electrodeposition process, some of the adsorbed additive or its breakdown products may be incorporated into the growing copper film. researchgate.net

Chemical Reactivity and Functionalization of N Isopropyl N Tert Butylthiourea

Derivatization Strategies for Structural Modification

The structural modification of N-Isopropyl-N-tert-butylthiourea can be achieved through reactions targeting the thiocarbonyl group and the nitrogen atoms. These derivatizations are crucial for synthesizing new compounds with potentially altered biological activities or material properties.

The thiocarbonyl group is a key functional group in thioureas, and its reactivity is central to many derivatization strategies. The sulfur atom can act as a nucleophile or be targeted by electrophiles, and the C=S double bond can undergo addition reactions.

One of the most common reactions involving the thiocarbonyl group is oxidation . Depending on the oxidizing agent and reaction conditions, thioureas can be oxidized to various products. For instance, mild oxidation may lead to the formation of a disulfide, while stronger oxidants can yield formamidinesulfinic acids (thiourea dioxides), formamidinesulfonic acids, or even urea (B33335) by complete replacement of the sulfur with an oxygen atom.

Another important reaction is S-alkylation . The sulfur atom of the thiourea (B124793) can be alkylated with alkyl halides to form isothiouronium salts. These salts are valuable intermediates in organic synthesis, for example, in the preparation of thiols.

The thiocarbonyl group can also participate in cycloaddition reactions . For instance, it can react with α-haloketones in the Hantzsch thiazole (B1198619) synthesis to form aminothiazole derivatives. The specific substitution pattern of the resulting thiazole would be influenced by the regioselectivity of the initial attack on the thiourea.

| Reaction Type | Reagents | Potential Products |

| Oxidation | Hydrogen peroxide, Halogens | Formamidine disulfides, Thiourea dioxides, Ureas |

| S-Alkylation | Alkyl halides (e.g., methyl iodide) | Isothiouronium salts |

| Cyclocondensation | α-Haloketones | Aminothiazole derivatives |

The nitrogen atoms of this compound can also be sites for further functionalization through alkylation and acylation reactions.

N-Alkylation involves the introduction of an additional alkyl group onto one of the nitrogen atoms. This reaction typically requires a strong base to deprotonate the thiourea, forming a thiourea anion that then acts as a nucleophile. The choice of the nitrogen atom that gets alkylated (regioselectivity) is a critical aspect, governed by steric and electronic factors. Given the steric bulk of the tert-butyl and isopropyl groups, the accessibility of the N-H protons for deprotonation and subsequent alkylation is a key consideration.

N-Acylation introduces an acyl group to one of the nitrogen atoms, forming an N-acylthiourea. These derivatives are of interest due to their potential biological activities. The synthesis generally involves the reaction of the thiourea with an acylating agent such as an acyl chloride or an acid anhydride. Similar to N-alkylation, the regioselectivity of N-acylation is an important factor.

| Reaction Type | Reagents | Potential Products |

| N-Alkylation | Alkyl halides, Strong base (e.g., NaH) | N,N,N'-trisubstituted thioureas |

| N-Acylation | Acyl chlorides, Acid anhydrides | N-Acyl-N'-isopropyl-N'-tert-butylthiourea |

Regioselective Reactions and Selectivity Control

For an unsymmetrical thiourea like this compound, regioselectivity is a paramount concern in its functionalization. The differential steric and electronic environments of the two nitrogen atoms dictate the site of reaction.

Addition reactions, particularly those involving the formation of new bonds to the nitrogen or sulfur atoms, highlight the importance of regioselectivity. For instance, in the synthesis of heterocyclic compounds where the thiourea acts as a building block, the initial site of attack determines the final structure of the product.

In reactions with electrophiles, the nucleophilic character of both the sulfur and nitrogen atoms comes into play. While the sulfur is generally considered a soft nucleophile, the nitrogen atoms are harder nucleophiles. The outcome of the reaction can be directed by the nature of the electrophile (hard vs. soft) and the reaction conditions.

The regioselectivity in the reactions of this compound is primarily governed by a combination of steric and electronic factors.

Steric Factors: The tert-butyl group is significantly bulkier than the isopropyl group. This steric hindrance can impede the approach of reagents to the adjacent nitrogen atom (the N-tert-butyl nitrogen). Consequently, reactions are more likely to occur at the less sterically hindered N-isopropyl nitrogen and the sulfur atom. For example, in N-alkylation or N-acylation reactions, the deprotonation and subsequent attack by an electrophile might be favored at the N-isopropyl position.

Electronic Factors: The alkyl groups (isopropyl and tert-butyl) are electron-donating. This increases the electron density on the nitrogen atoms, enhancing their nucleophilicity. The slight difference in the inductive effect of the isopropyl and tert-butyl groups could play a minor role in directing reactivity, but it is generally overshadowed by the more pronounced steric effects.

The interplay of these factors is crucial. For example, in the reaction with a small electrophile, the electronic effects might have a greater say, but with a bulky electrophile, steric hindrance will be the dominant factor controlling the site of the reaction.

| Factor | Influence on this compound Reactivity |

| Steric Hindrance | The bulky tert-butyl group shields its adjacent nitrogen, favoring reactions at the less hindered isopropyl-substituted nitrogen. |

| Electronic Effects | Both alkyl groups are electron-donating, increasing the nucleophilicity of the nitrogen and sulfur atoms. |

Mechanistic Insights into Thiourea Transformations

The transformations of thioureas proceed through various mechanistic pathways, which are influenced by the substrate, reagents, and reaction conditions.

For S-alkylation , the mechanism is a straightforward nucleophilic substitution (SN2) where the sulfur atom of the thiourea attacks the alkyl halide, displacing the halide ion and forming an isothiouronium salt.

The mechanism of N-acylation typically involves the nucleophilic attack of one of the nitrogen atoms on the carbonyl carbon of the acylating agent. This is often preceded by deprotonation of the thiourea to enhance its nucleophilicity. The regioselectivity is determined at this stage, with the less sterically hindered nitrogen being the more likely site of acylation.

Oxidative cyclization reactions, such as the formation of thiazoles, involve a series of steps. The reaction of a thiourea with an α-haloketone is thought to proceed via initial S-alkylation to form an isothiouronium salt, followed by an intramolecular cyclization through the attack of a nitrogen atom on the ketone carbonyl group, and subsequent dehydration to yield the aromatic thiazole ring. The regioselectivity of the cyclization will depend on which nitrogen atom participates in the ring-closing step.

In-depth Analysis of this compound's Chemical Behavior Remains Largely Undocumented in Publicly Accessible Research

A comprehensive review of available scientific literature reveals a significant gap in the detailed study of the chemical compound this compound. Despite the general understanding of the reactivity of N,N'-disubstituted thioureas, specific research findings concerning the reaction pathways, intermediate formation, and the precise role of the thiourea core for this particular asymmetrically substituted molecule are not extensively documented. Consequently, a thorough and scientifically detailed article focusing solely on the chemical reactivity and functionalization of this compound, as per the specified outline, cannot be generated at this time.